Cas no 261951-67-1 (3-Fluoro-4-methylbenzylamine)

3-Fluoro-4-methylbenzylamine is a fluorinated aromatic amine with a methyl substituent, offering a versatile building block in organic synthesis and pharmaceutical applications. Its structure combines the electron-withdrawing fluorine atom with the electron-donating methyl group, enabling precise modulation of reactivity in nucleophilic substitution and coupling reactions. The benzylamine moiety facilitates further functionalization, making it valuable for constructing complex molecules, particularly in medicinal chemistry for drug intermediates. The fluorine substitution enhances metabolic stability and bioavailability in bioactive compounds. This compound is typically handled under inert conditions due to its amine reactivity, ensuring optimal purity for synthetic applications.
3-Fluoro-4-methylbenzylamine structure
3-Fluoro-4-methylbenzylamine structure
商品名:3-Fluoro-4-methylbenzylamine
CAS番号:261951-67-1
MF:C8H10NF
メガワット:139.1701
MDL:MFCD01631531
CID:92625
PubChem ID:2774597

3-Fluoro-4-methylbenzylamine 化学的及び物理的性質

名前と識別子

    • 3-Fluoro-4-methylbenzylamine
    • (3-fluoro-4-methylphenyl)methanamine
    • 3-fluoro-4-methyl-benzylamine
    • 4-methyl-3-fluorobenzylamine
    • XCAJNBJDLZPHNB-UHFFFAOYSA-N
    • Benzenemethanamine, 3-fluoro-4-methyl-
    • 3-fluoro-4-methyl benzylamine
    • 3-fluoro-4-methylbenzyl amine
    • DTXSID10379118
    • JS-4146
    • 261951-67-1
    • HMS1759G05
    • CS-0206509
    • 3-Fluoro-4-methylbenzylamine, AldrichCPR
    • FT-0615695
    • (3-FLUORO-4-METHYLPHENYL) METHANAMINE
    • AC-25950
    • Benzenemethanamine, 3-fluoro-4-methyl- (9CI)
    • MFCD01631531
    • 1-(3-fluoro-4-methylphenyl)methanamine
    • SCHEMBL716197
    • EN300-23938
    • A19829
    • AKOS000200047
    • CHEMBL386352
    • J-512497
    • AB11446
    • Z166652084
    • (3-Fluoro-4-methylphenyl)methylamine, 4-(Aminomethyl)-2-fluorotoluene
    • DB-032020
    • MDL: MFCD01631531
    • インチ: InChI=1S/C8H10FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3
    • InChIKey: XCAJNBJDLZPHNB-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C=C(C=C1)CN)F

計算された属性

  • せいみつぶんしりょう: 139.08000
  • どういたいしつりょう: 139.08
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 105
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 26A^2
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 黄色または無色の液体
  • 密度みつど: 1.05
  • ゆうかいてん: No data available
  • ふってん: 198.0±25.0 °C at 760 mmHg
  • フラッシュポイント: 82.4±11.1 °C
  • 屈折率: 1.5155
  • PSA: 26.02000
  • LogP: 2.29310
  • ようかいせい: 混合できない、または混合しにくい
  • かんど: Air Sensitive
  • じょうきあつ: 0.4±0.4 mmHg at 25°C

3-Fluoro-4-methylbenzylamine セキュリティ情報

  • シグナルワード:Danger
  • 危害声明: Corrosive
  • 警告文: P264+P280+P305+P351+P338+P337+P313
  • 危険物輸送番号:2735
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36/37/39
  • 危険物標識: C
  • 危険レベル:8
  • 包装グループ:III
  • 包装カテゴリ:III
  • 危険レベル:8
  • ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
  • 包装等級:III
  • セキュリティ用語:8
  • リスク用語:R34

3-Fluoro-4-methylbenzylamine 税関データ

  • 税関コード:2921499090
  • 税関データ:

    中国税関番号:

    2921499090

    概要:

    2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

3-Fluoro-4-methylbenzylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM372987-5g
3-Fluoro-4-methylbenzylamine
261951-67-1 95%+
5g
$184 2022-06-11
Chemenu
CM372987-25g
3-Fluoro-4-methylbenzylamine
261951-67-1 95%+
25g
$893 2022-06-11
Chemenu
CM372987-1g
3-Fluoro-4-methylbenzylamine
261951-67-1 95%+
1g
$56 2022-06-11
TRC
F593115-100mg
3-Fluoro-4-methylbenzylamine
261951-67-1
100mg
$64.00 2023-05-18
Enamine
EN300-23938-5.0g
(3-fluoro-4-methylphenyl)methanamine
261951-67-1 90%
5.0g
$80.0 2024-06-19
eNovation Chemicals LLC
Y1289934-5g
Benzenemethanamine, 3-fluoro-4-methyl-
261951-67-1 98%
5g
$165 2023-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F21740-250mg
3-Fluoro-4-methylbenzylamine
261951-67-1 98%
250mg
¥462.0 2023-09-07
Fluorochem
005796-1g
3-Fluoro-4-methylbenzylamine
261951-67-1 97%
1g
£19.00 2022-03-01
TRC
F593115-500mg
3-Fluoro-4-methylbenzylamine
261951-67-1
500mg
$87.00 2023-05-18
TRC
F593115-1g
3-Fluoro-4-methylbenzylamine
261951-67-1
1g
$98.00 2023-05-18

3-Fluoro-4-methylbenzylamine 関連文献

3-Fluoro-4-methylbenzylamineに関する追加情報

Introduction to 3-Fluoro-4-methylbenzylamine (CAS No: 261951-67-1)

3-Fluoro-4-methylbenzylamine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 261951-67-1, this compound represents a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features, particularly the presence of a fluoro-substituent and a methyl group on the benzylamine backbone, make it a valuable building block for developing novel therapeutic agents.

The significance of 3-Fluoro-4-methylbenzylamine lies in its versatility as a precursor in drug discovery. The fluoro-substituent, in particular, is known to enhance metabolic stability and binding affinity, which are critical factors in the design of effective pharmaceuticals. Recent studies have highlighted its role in the development of small-molecule inhibitors targeting various biological pathways. For instance, researchers have explored its utility in creating compounds that interact with enzymes involved in cancer metabolism and inflammation.

In the realm of medicinal chemistry, the synthesis of 3-Fluoro-4-methylbenzylamine has been optimized through multiple methodologies, including nucleophilic substitution reactions and catalytic hydrogenation processes. These synthetic routes not only ensure high yield but also maintain the integrity of the functional groups, making it an ideal candidate for further derivatization. The compound's stability under various reaction conditions further underscores its importance as an intermediate in complex molecular architectures.

One of the most compelling aspects of 3-Fluoro-4-methylbenzylamine is its application in the development of central nervous system (CNS) drugs. The fluoro-substituent's ability to cross the blood-brain barrier has opened new avenues for treating neurological disorders. Preliminary research indicates that derivatives of this compound exhibit promising effects on neurotransmitter systems, suggesting potential therapeutic benefits in conditions such as depression and anxiety. These findings have prompted further investigation into its pharmacological profile and potential clinical applications.

The role of 3-Fluoro-4-methylbenzylamine extends beyond CNS drugs; it has also been investigated for its antimicrobial properties. Studies have demonstrated that certain derivatives exhibit inhibitory effects against Gram-positive bacteria, making them candidates for developing novel antibiotics. The fluoro-substituent's interaction with bacterial enzymes disrupts essential metabolic pathways, leading to reduced bacterial growth. This discovery aligns with the growing need for alternative antibiotics to combat antibiotic-resistant strains.

The chemical properties of 3-Fluoro-4-methylbenzylamine, including its solubility and reactivity, have been thoroughly characterized. Its solubility profile allows for easy incorporation into various solvents, facilitating its use in different synthetic protocols. Additionally, its reactivity with electrophilic reagents makes it a versatile intermediate for constructing more complex molecules. These attributes have made it a preferred choice for synthetic chemists working on drug development projects.

In conclusion, 3-Fluoro-4-methylbenzylamine (CAS No: 261951-67-1) is a multifaceted compound with broad applications in pharmaceutical research. Its unique structural features and favorable chemical properties make it an indispensable intermediate in synthesizing bioactive molecules targeting various diseases. As research continues to uncover new therapeutic possibilities, the importance of this compound is likely to grow, solidifying its place as a cornerstone in medicinal chemistry.

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